1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone
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Overview
Description
1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to the benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-4-fluoro-2-methyl-1H-benzimidazole and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the ethanone derivative.
Purification: The product is purified through recrystallization using solvents like n-heptane to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors to handle significant quantities of starting materials.
Catalysts and Reagents: Employing efficient catalysts and reagents to ensure high conversion rates.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different benzimidazole derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: A closely related compound with similar structural features and applications.
1-Bromo-4-fluorobenzene: Another compound with bromine and fluorine atoms, used in organic synthesis
Uniqueness
1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and isopropyl groups makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C12H12BrFN2O |
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Molecular Weight |
299.14 g/mol |
IUPAC Name |
1-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C12H12BrFN2O/c1-6(2)16-10-5-8(13)4-9(14)11(10)15-12(16)7(3)17/h4-6H,1-3H3 |
InChI Key |
PMVWSSZFVSXLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(=O)C |
Origin of Product |
United States |
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